molecular formula C9H12N2O3 B2462046 Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 110462-49-2

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B2462046
CAS No.: 110462-49-2
M. Wt: 196.206
InChI Key: AJYBSDYGONTUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
  • Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
  • 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

Ethyl 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)6(3)10-11-8(7)12/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYBSDYGONTUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NNC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.